3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one
Description
Historical Context of the Oxazolidinone Scaffold in Chemical Research
The history of the oxazolidinone scaffold in chemical research dates back to the mid-20th century. One of the first compounds in this class to see use was furazolidone, a nitrofuran-oxazolidinone discovered in the 1940s as an antimicrobial agent. uni.lu This was followed by the use of cycloserine, which features a 3-oxazolidinone structure, as a treatment for tuberculosis starting in 1956. uni.lu
However, the oxazolidinone class gained significant prominence in the late 1980s with the discovery of a new series of synthetic N-aryl-oxazolidinones that possessed potent antibacterial properties. fu-berlin.de This line of research, driven by the need for new antibiotics to combat rising bacterial resistance, culminated in the discovery of Linezolid (B1675486) in 1996. nih.gov Approved by the U.S. Food and Drug Administration (FDA) in 2000, Linezolid was the first member of this entirely new, fully synthetic class of antibiotics to be commercialized, marking a major milestone in the field. uni.lunih.gov
Significance of the 1,3-Oxazolidin-2-one Core in Organic and Medicinal Chemistry
The 1,3-oxazolidin-2-one core is a highly valued scaffold in both organic and medicinal chemistry for several reasons. researchcommons.org Among the possible isomers, the 2-oxazolidinone (B127357) structure is the most extensively investigated for drug discovery. uni.lubldpharm.com
One of its key attributes is its function as a bioisostere for structural motifs like carbamates, ureas, and amides. By cyclizing the carbamate (B1207046) structure into a five-membered ring, the oxazolidinone core offers enhanced metabolic and chemical stability compared to its non-cyclic counterparts, which are more susceptible to hydrolysis. uni.lu
This scaffold is the basis for a wide range of compounds with diverse biological activities, including antibacterial, antituberculosis, anticancer, and anti-inflammatory properties. uni.lufu-berlin.de Furthermore, in the realm of organic synthesis, enantiomerically pure oxazolidin-2-ones, particularly those substituted at the 4-position, have been widely employed as chiral auxiliaries to control stereochemistry in asymmetric synthesis. researchcommons.org Their effectiveness against multi-drug resistant Gram-positive bacteria has cemented their importance in modern medicinal chemistry. mdpi.com
Structural Features and Chemical Modifiability of the 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one Skeleton
The molecular structure of this compound is defined by the fusion of the oxazolidinone ring with a substituted aromatic system. This combination of functional groups provides a framework with specific chemical properties and multiple points for chemical modification.
Key Structural Features:
1,3-Oxazolidin-2-one Ring: This forms the core of the molecule.
N-Aryl Linkage: The nitrogen at position 3 of the oxazolidinone ring is attached to a phenyl group, a common feature in many biologically active oxazolidinones. nih.gov
Phenyl Ring Substituents: The phenyl group is substituted with two key functional groups:
An amino group (-NH2) at position 3 of the phenyl ring. This group is a primary amine and a strong electron-donating group, influencing the electronic properties of the aromatic ring. It also serves as a primary site for further chemical reactions.
A fluorine atom (-F) at position 4. As a highly electronegative atom, fluorine acts as an electron-withdrawing group via the inductive effect. In medicinal chemistry, fluorine substitution is a common strategy to modulate a molecule's metabolic stability and binding affinity. nih.gov
Table 1: Basic Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉FN₂O₂ | uni.luchemicalbook.com |
| Molecular Weight | 196.18 g/mol | chemicalbook.com |
| Monoisotopic Mass | 196.0648 Da | uni.lu |
Chemical Modifiability:
The skeleton of this compound offers several avenues for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. The primary sites for reaction are the amino group and the aromatic ring.
The synthesis of the core N-aryl oxazolidinone structure can be achieved through methods such as palladium-catalyzed N-arylation, which couples a 2-oxazolidinone with an appropriate aryl bromide. organic-chemistry.org The amino group on the phenyl ring is particularly reactive and can undergo a variety of transformations common to anilines, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups.
Condensation: Reaction with aldehydes or ketones to form Schiff bases. researchcommons.org
Diazotization: Conversion to a diazonium salt, which can then be subjected to a range of substitution reactions (e.g., Sandmeyer reaction).
These potential modifications allow for the systematic exploration of the chemical space around this scaffold, enabling the synthesis of a library of derivatives for further research.
Table 2: Potential Sites for Chemical Modification
| Reactive Site | Potential Reactions |
| Aromatic Amino Group | Acylation, Alkylation, Condensation, Diazotization |
| Aromatic Phenyl Ring | Electrophilic Aromatic Substitution (directed by -NH₂ and -F groups) |
| Oxazolidinone Ring | Ring-opening reactions under harsh conditions |
Overview of Research Trajectories for Complex Organic Molecules
The study and synthesis of complex organic molecules like this compound are guided by several overarching trends in modern organic synthesis. A primary goal is the invention of novel methods for the efficient and selective synthesis of complex chemical structures. nih.govorganic-chemistry.org
Key research trajectories include:
Sustainable and Green Chemistry: There is a strong emphasis on developing environmentally friendly processes that utilize renewable resources, reduce waste, and employ safer solvents and reagents. nih.govnih.gov
Advanced Catalysis: The development of novel catalysts, including transition metal complexes, organocatalysts, and enzymes, is central to achieving high selectivity and efficiency in chemical transformations. nih.govresearchgate.net
Computational Chemistry and AI: The use of computational modeling, machine learning, and artificial intelligence is becoming increasingly vital for designing and optimizing synthetic pathways and predicting the properties of new molecules. nih.govnih.gov
Efficiency in Synthesis: Strategies such as cascade reactions, which combine multiple bond-forming events in a single operation, and C-H bond activation are being pursued to streamline synthetic routes and reduce step counts. nih.govresearchgate.net
These research trends aim to accelerate the discovery of new materials and therapeutic agents while minimizing environmental impact, reflecting a broader evolution in the field of organic synthesis toward greater precision, efficiency, and sustainability. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-7-2-1-6(5-8(7)11)12-3-4-14-9(12)13/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBBJNLITPWBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 3 Amino 4 Fluorophenyl 1,3 Oxazolidin 2 One and Its Derivatives
Exploration of Classical and Contemporary Oxazolidinone Ring Formation Strategies
The formation of the oxazolidinone ring is the cornerstone of synthesizing compounds like 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one. Over the years, a variety of strategies have been developed, each with its own advantages regarding substrate scope, reaction conditions, and scalability.
A foundational and widely utilized method for constructing the 2-oxazolidinone (B127357) ring is the cycloaddition reaction between epoxides and isocyanates. beilstein-journals.orgwhiterose.ac.uk This approach is valued for its atom economy and efficiency. The reaction is typically catalyzed by various systems, including Lewis acids and bases, to facilitate the ring-opening of the epoxide and subsequent cyclization. whiterose.ac.ukacs.org For example, chromium(salphen) complexes have been shown to be effective catalysts for this transformation, allowing the reaction of various epoxides with isocyanates to produce oxazolidinones in high yields. whiterose.ac.uk However, a competing reaction can be the cyclotrimerisation of the isocyanate to form isocyanurates, particularly with electron-deficient isocyanates. whiterose.ac.uk
Another classical approach involves the reaction of β-amino alcohols with carbonylating agents like phosgene (B1210022) or its equivalents. beilstein-journals.org More contemporary, safer, and environmentally benign methods utilize carbon dioxide or dialkyl carbonates for the carbonylation of β-amino alcohols. beilstein-journals.org A one-pot reaction has been developed using chlorosulfonyl isocyanate (CSI) with epoxides, which yields both oxazolidinones and five-membered cyclic carbonates under mild, catalyst-free conditions. beilstein-journals.orgbeilstein-archives.org This method is advantageous due to its operational simplicity and shorter reaction times. beilstein-journals.org
Palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination, represents a powerful and versatile method for forming the crucial C-N bond between an aryl group and the oxazolidinone nitrogen. acs.orgorganic-chemistry.org This approach allows for the direct coupling of the pre-formed 2-oxazolidinone ring with a wide range of aryl halides or triflates. acs.orgnih.gov The success of this reaction is highly dependent on the careful selection of the palladium catalyst, phosphine (B1218219) ligand, base, and solvent. acs.orgacs.org
Research has shown that different catalyst systems are optimal for different types of aryl bromides. acs.orgorganic-chemistry.org For instance, the combination of Pd(OAc)₂, dppf (1,1'-bis(diphenylphosphino)ferrocene), and NaOtBu in toluene (B28343) is effective for aryl bromides bearing electron-withdrawing groups. acs.orgorganic-chemistry.org In contrast, for neutral or electron-rich aryl bromides, a system composed of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and NaOtBu is often more successful. acs.orgacs.org
| Aryl Bromide Substituent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| p-CN | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 85 | acs.org |
| p-COMe | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 82 | acs.org |
| p-CHO | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 65 | acs.org |
| m-OMe | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 71 | acs.org |
| H | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | acs.org |
Table 1. Selected examples of palladium-catalyzed N-arylation of 2-oxazolidinone, demonstrating the impact of substrate and reaction conditions on product yield.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-based methods, particularly for certain substrates and for large-scale synthesis due to the lower cost of copper. researchgate.net This method has been refined to work under milder conditions and with a broader substrate scope, including sterically hindered partners. researchgate.netnih.gov
The use of specific ligands is critical for the efficiency of copper-catalyzed reactions. Inexpensive and air-stable catalyst systems combining copper salts (e.g., CuI) with simple chelating ligands like N,N-dimethylglycine have been shown to be highly effective. researchgate.net These systems can tolerate a variety of functional groups, such as ketones, nitriles, and nitro groups, on the aryl halide. researchgate.net Recently, novel pyrrole-ol ligands have been developed that facilitate the copper-catalyzed coupling of sterically demanding ortho-substituted aryl iodides with amines, a transformation that remains challenging even for palladium catalysts. nih.gov This advancement is particularly relevant for the synthesis of multiply-substituted 3-aryl-2-oxazolidinone derivatives. nih.gov
To improve synthetic efficiency and reduce waste from intermediate purification steps, one-pot methodologies that combine oxazolidinone ring formation and N-arylation have been developed. nih.govbath.ac.uk An efficient one-pot process involves the sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides. nih.govbath.ac.uk This reaction proceeds under mild conditions and is tolerant of a wide array of functional groups on the aryl iodide, including nitriles, ketones, and halogens. nih.gov
Another innovative one-pot approach describes the multicomponent assembly of N-aryl-2-oxazolidinones from anilines, dibromoalkanes, and carbon dioxide at ambient pressure. nih.gov This transformation is catalyzed by an organosuperbase and demonstrates high functional-group tolerance, providing a direct route to the desired scaffold from readily available starting materials. nih.gov Similarly, the reaction of epoxides with chlorosulfonyl isocyanate in a single pot offers a straightforward, metal-free route to the oxazolidinone core. beilstein-journals.org
Stereoselective Synthesis and Chiral Control in this compound Analogs
Many biologically active oxazolidinones are chiral molecules, and their pharmacological activity is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to control the absolute configuration of stereocenters on the oxazolidinone ring and its side chains is of paramount importance. nih.govrsc.org
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org Among the most successful and widely used are the Evans' oxazolidinone auxiliaries, which are readily derived from amino acids. scielo.org.mxresearchgate.net These auxiliaries are temporarily attached to a substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to reveal the enantiomerically enriched product. wikipedia.org
The N-acylated Evans' auxiliaries, such as (S)-4-Phenyl-3-propionyloxazolidin-2-one, are particularly effective in asymmetric aldol (B89426) reactions. scielo.org.mx Deprotonation of the N-propionyl group with a suitable base and Lewis acid (e.g., dibutylboron triflate) generates a Z-enolate. semanticscholar.org This enolate then reacts with an aldehyde in a highly diastereoselective manner to form a syn-aldol adduct, establishing two new contiguous stereocenters with excellent control. scielo.org.mx This strategy has been a cornerstone in the total synthesis of numerous complex natural products. researchgate.net The choice of the N-acyl group is crucial; while N-propionyl derivatives typically yield "Evans" syn-aldol products, N-acetyl groups on oxazolidinone auxiliaries often result in poor diastereoselectivity in similar reactions. scielo.org.mx
| Chiral Auxiliary | Reaction Type | Key Reagents | Outcome | Reference |
| Evans' Oxazolidinone | Asymmetric Aldol | Bu₂BOTf, i-Pr₂NEt | High diastereoselectivity for syn-aldol product | wikipedia.orgscielo.org.mx |
| Camphorsultam | Asymmetric Alkylation | NaHMDS, Alkyl Halide | High diastereoselectivity | wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation | LDA, Alkyl Halide | Diastereoselective C-C bond formation | wikipedia.org |
| (S)-4-Phenyl-3-propionyloxazolidin-2-one | Asymmetric Aldol | Boron Enolate | Excellent diastereoselectivity | scielo.org.mxsemanticscholar.org |
Table 2. Overview of common chiral auxiliaries and their application in asymmetric synthesis to achieve chiral control.
Diastereoselective and Enantioselective Reaction Pathways
Achieving stereochemical control is paramount in the synthesis of pharmacologically active oxazolidinones, as biological activity is often confined to a single stereoisomer. Diastereoselective and enantioselective strategies are therefore central to modern synthetic routes.
One effective approach involves an asymmetric aldol reaction followed by a modified Curtius rearrangement. nih.gov This pathway allows for the creation of 4,5-disubstituted oxazolidin-2-one scaffolds with high levels of stereocontrol. The initial asymmetric aldol reaction establishes the relative and absolute stereochemistry of two adjacent carbon centers, which are then incorporated into the oxazolidinone ring via an intramolecular ring closure. nih.gov
Another powerful strategy is the catalytic asymmetric cyclization. For instance, catalytic asymmetric bromocyclizations of carbamic acids, generated in situ from allylamines and carbon dioxide (CO₂), have been achieved using chiral catalysts. rsc.org This method provides chiral 2-oxazolidinone products with good enantioselectivities. rsc.orgrsc.org Similarly, Rh(I)-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes with sodium cyanate (B1221674) as a nucleophile initiates a domino sequence that results in chiral oxazolidinone scaffolds with excellent enantioselectivity. acs.org
The table below summarizes selected enantioselective pathways.
| Reaction Pathway | Key Reagents/Steps | Stereochemical Control | Outcome |
| Asymmetric Aldol/Curtius Reaction | Asymmetric aldol condensation, modified Curtius rearrangement | Substrate control using chiral auxiliaries | Highly stereocontrolled 4,5-disubstituted oxazolidin-2-ones nih.gov |
| Catalytic Asymmetric Halocyclization | Allylamines, CO₂, brominating agent, chiral bifunctional selenide (B1212193) catalyst | Catalyst-controlled enantioselective cyclization | Chiral 2-oxazolidinones with good enantiomeric ratios rsc.org |
| Rh(I)-Catalyzed Asymmetric Ring-Opening (ARO) | Oxabicyclic alkenes, Sodium cyanate, Chiral Rh(I) catalyst | Catalyst-controlled enantioselective ring-opening and cyclization | Chiral oxazolidinone scaffolds with excellent enantioselectivities acs.org |
Influence of Chiral Catalysts and Reagents on Stereochemical Outcomes
The choice of chiral catalyst or reagent is a determining factor in the stereochemical outcome of asymmetric syntheses of oxazolidinones. A variety of systems have been developed to induce high levels of stereoselectivity.
Chiral Catalysts: Transition metal catalysts bearing chiral ligands are widely used. For example, a BINOL-derived chiral bifunctional selenide catalyst has proven effective in the asymmetric bromocyclization of allylamines with CO₂, where the catalyst's hydroxy group plays a crucial role in achieving high enantioselectivity. rsc.org Cationic Rh(I) complexes paired with chiral ligands are used to catalyze asymmetric ring-opening reactions, leading to chiral oxazolidinones in a domino sequence. acs.org The modular nature of chiral 1,3-oxazolidine ligands themselves has made them attractive for use in a range of asymmetric transformations, including cycloadditions and aldol reactions. nih.gov
Chiral Auxiliaries: Chiral auxiliaries are compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. Evans-type oxazolidinone auxiliaries are a classic example, enabling the asymmetric alkylation of enolates with a high degree of stereocontrol. nih.gov While the auxiliary is typically removed in a subsequent step, its influence is critical for establishing the desired chirality in the molecule.
The table below details examples of chiral catalysts and their impact.
| Catalyst/Reagent Type | Example | Reaction Type | Influence on Stereochemistry |
| Chiral Bifunctional Catalyst | BINOL-derived bifunctional selenide | Asymmetric Halocyclization | Induces high enantioselectivity in the formation of the oxazolidinone ring. rsc.org |
| Chiral Transition Metal Complex | Rh(I) complex with chiral ligands | Asymmetric Ring-Opening (ARO) | Controls the enantioselectivity of the ring-opening and subsequent cyclization. acs.org |
| Chiral Ligand | 1,3-Oxazolidine-based ligands | Various (alkylation, cycloaddition) | The rigid, tunable structure of the ligand directs the stereochemical outcome of the reaction. nih.govscilit.com |
| Chiral Auxiliary | Evans-type oxazolidinones | Asymmetric Alkylation | Directs the approach of the electrophile to the enolate, controlling the formation of a new stereocenter. nih.gov |
Green Chemistry Principles Applied to Oxazolidinone Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. taylorfrancis.com The synthesis of oxazolidinones has been a fertile ground for the application of these principles, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. researchgate.netgoogle.com
Solvent-Free and Microwave-Assisted Synthesis
Two significant advancements in green synthetic chemistry are the use of solvent-free reaction conditions and microwave irradiation.
Solvent-free synthesis eliminates the environmental and safety issues associated with volatile organic solvents. The cycloaddition of CO₂ to aziridines or three-component reactions of epoxides, amines, and CO₂ can often be performed under solvent-free conditions, directly yielding the oxazolidinone core. researchgate.net
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of oxazolidinone derivatives from reagents like urea (B33335) and ethanolamine, and in multicomponent reactions. nih.govorganic-chemistry.org
| Method | Key Features | Advantages | Example Application |
| Solvent-Free Synthesis | Reactions are run without a solvent medium. | Reduced waste, cost, and toxicity; simplified workup. | Cycloaddition of CO₂ with epoxides and amines. researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Shorter reaction times, higher yields, fewer side products. nih.gov | L-proline-mediated three-component Mannich reaction followed by cyclization. nih.gov |
Sustainable Catalytic Systems
The development of sustainable catalysts is a cornerstone of green chemistry. This involves creating catalysts that are efficient, recyclable, and derived from benign materials.
Deep Eutectic Solvents (DES): A novel approach uses a deep eutectic solvent (DES)—a mixture of a quaternary diammonium salt and urea—as both the solvent and the catalyst for the atom-economic synthesis of oxazolidinones from epoxides and isocyanates. rsc.org This system is economical, reclaimable, and environmentally gentle, boasting a high atom economy (100%) and a low E-factor (0.11). rsc.org
Recyclable Catalytic Systems: Ionic liquids (ILs) and solid-supported catalysts offer significant advantages in terms of recyclability. A CuBr/ionic liquid system has been developed for the efficient three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂. mdpi.com This system demonstrates excellent activity and can be recycled. Similarly, polystyrene-supported organocatalysts, such as 1,5,7-triazabicyclodec-5-ene (TBD), have been used in continuous flow reactors for the synthesis of 2-oxazolidinones from CO₂, showcasing high stability and reusability over extended periods. rsc.org
Derivatization Strategies for Structural Diversification of this compound
Structural diversification of a lead compound like this compound is crucial for optimizing its pharmacological profile. Derivatization allows for the exploration of structure-activity relationships (SAR) by systematically modifying different parts of the molecule. researchgate.netnih.gov
Introduction of Varied Substituents at the N3-Aryl Ring
The N3-aryl ring is a common site for modification to modulate the activity and properties of oxazolidinone antibacterials. nih.gov One powerful strategy for this diversification involves direct functionalization of the pre-formed 3-aryl-oxazolidinone scaffold using electrophilic aromatic substitution. researchgate.net
For the specific case of this compound, the existing substituents on the phenyl ring—the amino group and the fluorine atom—heavily influence the position of any new substituent. The amino group is a strongly activating, ortho- and para-directing group. libretexts.org The fluorine atom is a deactivating but also ortho- and para-directing group. The powerful activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6).
Common electrophilic aromatic substitution reactions that can be used for diversification include:
Halogenation: Introduction of chlorine, bromine, or iodine atoms.
Nitration: Addition of a nitro group (-NO₂), which can be subsequently reduced to an amino group for further functionalization.
Acylation: Introduction of an acyl group (R-C=O) via Friedel-Crafts acylation.
This approach allows for the synthesis of a library of analogs where the electronic and steric properties of the N-aryl ring are systematically varied, which is a key step in optimizing drug candidates. researchgate.netwikipedia.org
Functionalization of the Oxazolidinone Ring (e.g., C5-position)
The C5-position of the oxazolidinone ring is a common site for chemical modification to modulate the activity of the resulting compounds. A variety of substituents can be introduced at this position, significantly influencing the molecule's interaction with its biological targets. One notable functionalization is the introduction of a triazole ring, which has been shown to be a valuable substituent for enhancing the antibacterial properties of oxazolidinones.
A general synthetic route to introduce a 1,2,3-triazole moiety at the C5-position of the this compound core often starts with a precursor where the amino group is protected or in a precursor form, such as a nitro group. This approach prevents unwanted side reactions during the synthesis.
The synthesis typically begins with the formation of a key intermediate, (R)-5-(azidomethyl)-3-(4-fluoro-3-nitrophenyl)oxazolidin-2-one. This intermediate can be prepared from (R)-epichlorohydrin and 3-fluoro-4-nitroaniline. The azido (B1232118) group at the C5-position is a versatile functional handle for the introduction of various substituents via click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The subsequent steps involve the cycloaddition reaction with a suitable alkyne to form the 1,2,3-triazole ring. For instance, reaction with propyne (B1212725) would yield a 4-methyl-1,2,3-triazole substituent. Following the formation of the triazole ring, the nitro group on the phenyl ring is reduced to an amino group to yield the final C5-functionalized derivative of this compound.
Table 1: Key Intermediates and Reagents for C5-Triazole Functionalization
| Step | Starting Material | Key Reagent(s) | Intermediate/Product |
| 1 | (R)-epichlorohydrin, 3-fluoro-4-nitroaniline | n-BuLi, Diethyl carbonate | (R)-5-(hydroxymethyl)-3-(4-fluoro-3-nitrophenyl)oxazolidin-2-one |
| 2 | (R)-5-(hydroxymethyl)-3-(4-fluoro-3-nitrophenyl)oxazolidin-2-one | Methanesulfonyl chloride, Sodium azide | (R)-5-(azidomethyl)-3-(4-fluoro-3-nitrophenyl)oxazolidin-2-one |
| 3 | (R)-5-(azidomethyl)-3-(4-fluoro-3-nitrophenyl)oxazolidin-2-one | Propyne, Copper(I) catalyst | (R)-3-(4-fluoro-3-nitrophenyl)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)oxazolidin-2-one |
| 4 | (R)-3-(4-fluoro-3-nitrophenyl)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)oxazolidin-2-one | H₂, Pd/C | (R)-3-(3-amino-4-fluorophenyl)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)oxazolidin-2-one |
This methodology allows for the synthesis of a diverse library of C5-functionalized oxazolidinones by varying the alkyne used in the click reaction. Research has shown that such modifications can lead to compounds with potent activity against a range of pathogenic bacteria. nih.gov
Synthesis of Hybrid Scaffolds Incorporating the Oxazolidinone Core
The synthesis of hybrid molecules, which combine the oxazolidinone core with other pharmacologically active scaffolds, is a promising strategy for developing new therapeutic agents. digitellinc.comnih.gov This approach aims to create multifunctional molecules that can interact with multiple biological targets or possess an enhanced spectrum of activity.
One example of this strategy is the synthesis of pyrimidine-oxazolidinone hybrids. nih.gov The 3-amino group of this compound can serve as a key attachment point for the pyrimidine (B1678525) moiety. The synthesis can be envisioned through a multi-step process.
A plausible synthetic route could involve the reaction of this compound with a suitably functionalized pyrimidine derivative. For instance, a pyrimidine carrying a carboxylic acid or an acid chloride group could be coupled with the amino group of the oxazolidinone core to form an amide linkage.
Alternatively, more complex hybrid structures can be assembled using cross-coupling reactions. For example, if the oxazolidinone core is first modified to include a boronic acid or a halide at a suitable position on the phenyl ring (while the amino group is protected), a Suzuki coupling reaction with a functionalized pyrimidine partner could be employed to create a direct carbon-carbon bond between the two heterocyclic systems.
Table 2: General Approach for the Synthesis of a Pyrimidine-Oxazolidinone Hybrid
| Step | Description | Key Reagents |
| 1 | Protection of the amino group of this compound | e.g., Boc anhydride |
| 2 | Functionalization of the phenyl ring (e.g., bromination) | e.g., N-Bromosuccinimide |
| 3 | Suzuki cross-coupling with a pyrimidine boronic acid derivative | Pyrimidine boronic acid, Palladium catalyst, Base |
| 4 | Deprotection of the amino group | e.g., Trifluoroacetic acid |
The resulting hybrid molecules can then be evaluated for their biological activities. The combination of the oxazolidinone and pyrimidine pharmacophores in a single molecule may lead to synergistic effects and novel mechanisms of action. digitellinc.comnih.gov This modular approach to synthesis allows for the creation of a wide array of hybrid compounds for biological screening.
Advanced Molecular Structure and Conformation Analysis of 3 3 Amino 4 Fluorophenyl 1,3 Oxazolidin 2 One
Spectroscopic Methodologies for Comprehensive Structural Elucidation
The precise structure of 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one has been elucidated using a suite of spectroscopic methods. These techniques provide complementary information, allowing for a full assignment of its atomic connectivity and electronic environment. The compound is a known intermediate in the synthesis of the oxazolidinone antibiotic Radezolid (B1680497) and has been characterized as part of this synthetic pathway.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular skeleton of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide definitive assignments for each proton and carbon atom.
In the ¹H NMR spectrum, the protons of the oxazolidinone ring typically appear as multiplets in the range of 3.5 to 4.5 ppm. The methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-) are expected at a slightly different chemical shift than those adjacent to the nitrogen (-N-CH₂-). The aromatic protons on the fluorophenyl ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings, generally appearing between 6.5 and 7.5 ppm. The amine (-NH₂) protons often present as a broad singlet.
The ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbonyl carbon (C=O) of the oxazolidinone ring is the most deshielded, typically appearing around 155 ppm. The carbons of the oxazolidinone ring (-O-CH₂- and -N-CH₂-) resonate in the 40-70 ppm range. The aromatic carbons show signals between 110 and 160 ppm, with their exact shifts influenced by the fluorine and amino substituents. The carbon directly bonded to the fluorine atom exhibits a large coupling constant (¹JCF), which is a characteristic feature.
Interactive Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl C-H (ortho to N) | ~7.3 (dd) | ~118 |
| Phenyl C-H (meta to N) | ~6.8 (m) | ~115 |
| Phenyl C-H (ortho to F) | ~7.0 (t) | ~125 |
| Oxazolidinone -N-CH₂- | ~4.0 (t) | ~45 |
| Oxazolidinone -O-CH₂- | ~4.4 (t) | ~65 |
| Carbonyl C=O | - | ~156 |
| Phenyl C-F | - | ~155 (d, ¹JCF ≈ 245 Hz) |
| Phenyl C-NH₂ | - | ~140 |
| Phenyl C-N | - | ~135 |
| Amine -NH₂ | ~5.0 (br s) | - |
| Note: Data are representative values for this class of compounds. Exact shifts and coupling constants would be determined from experimental spectra. |
Advanced Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Advanced tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule, which helps to confirm its structure. The molecular ion peak ([M]⁺) for this compound (C₉H₉FN₂O₂) is expected at a mass-to-charge ratio (m/z) of approximately 196.06. In positive-ion mode, the protonated molecule [M+H]⁺ at m/z 197.07 is often the base peak.
Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for phenyl oxazolidinones include:
Cleavage of the oxazolidinone ring: This can lead to the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da) or other small fragments.
Fission of the N-phenyl bond: This would generate fragments corresponding to the fluorinated aniline (B41778) portion and the oxazolidinone ring.
Loss of the amino group: While less common, fragmentation involving the substituents on the phenyl ring can occur.
Interactive Table 2: Predicted Mass Spectrometry Adducts and Fragments
| Ion Species | Predicted m/z | Description |
| [M]⁺ | 196.06 | Molecular Ion |
| [M+H]⁺ | 197.07 | Protonated Molecule |
| [M+Na]⁺ | 219.05 | Sodium Adduct |
| Fragment 1 | ~139 | Possible loss of C₂H₂O₂ from oxazolidinone ring |
| Fragment 2 | ~126 | Possible fragment of the 3-amino-4-fluorophenyl moiety |
| Note: Fragmentation data is based on general principles of mass spectrometry for related structures. Predicted adduct m/z values are from PubChem data uni.lu. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
Key vibrational bands for this compound include:
N-H Stretching: The amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxazolidinone ring appear just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band for the cyclic carbamate (B1207046) (urethane) carbonyl group is a prominent feature, usually found between 1730-1760 cm⁻¹.
C-N Stretching: These vibrations occur in the 1200-1350 cm⁻¹ region.
C-O Stretching: The C-O bonds of the oxazolidinone ring give rise to bands in the 1000-1250 cm⁻¹ range.
C-F Stretching: A strong band corresponding to the C-F bond is expected between 1100-1250 cm⁻¹.
Interactive Table 3: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| N-H Stretch (Amine) | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=O Stretch (Carbonyl) | 1730 - 1760 | IR (Strong) |
| Aromatic C=C Bending | 1500 - 1600 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR |
| C-F Stretch | 1100 - 1250 | IR (Strong) |
| C-O Stretch (Oxazolidinone Ring) | 1000 - 1250 | IR |
| Note: These are typical frequency ranges. Experimental values may vary based on the specific molecular environment. |
X-ray Crystallography and Solid-State Structural Investigations
While extensive spectroscopic data can define the connectivity of a molecule, only X-ray crystallography can provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
As of the latest literature search, a single crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. Such a study would be invaluable for confirming the planarity of the oxazolidinone ring and determining the torsion angle between this ring and the phenyl ring. In similar structures, the oxazolidinone ring is often nearly planar, and it is typically twisted relative to the plane of the phenyl ring nih.gov. Since the parent molecule is achiral, absolute stereochemistry is not a factor unless it is derivatized with a chiral auxiliary.
Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hirshfeld Surface Analysis)
Without a crystal structure, a Hirshfeld surface analysis cannot be performed. However, based on the functional groups present, one can predict the dominant intermolecular interactions that would govern the crystal packing. These would include:
Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Therefore, N-H···O hydrogen bonds are expected to be a primary organizing force in the crystal lattice.
π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions.
A full understanding of the solid-state properties and polymorphism of this compound awaits the successful growth of single crystals suitable for X-ray diffraction analysis.
Computational Chemistry and Theoretical Studies on 3 3 Amino 4 Fluorophenyl 1,3 Oxazolidin 2 One
Molecular Dynamics Simulations for Dynamic Binding and Conformational Flexibility
Molecular dynamics (MD) simulations offer a powerful tool for observing the behavior of a ligand-protein system over time, providing insights that static models like molecular docking cannot. mdpi.com For 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one, MD simulations can reveal its dynamic binding process and the conformational flexibility of both the ligand and its target protein. nih.gov These simulations model the atomic movements by solving Newton's equations of motion, allowing researchers to analyze the stability of the complex and the nature of its interactions in a simulated physiological environment.
Ligand-Protein Interaction Dynamics
Table 2: Representative Ligand-Protein Interactions from a Molecular Dynamics Simulation
This table provides an example of interaction data that can be extracted from an MD simulation trajectory.
| Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|
| Asp121 | Hydrogen Bond (with Amino -NH2) | 2.8 | 85.4 |
| Gln150 | Hydrogen Bond (with Carbonyl O=C) | 3.1 | 72.1 |
| Tyr205 | Pi-Pi Stacking (with Phenyl Ring) | 4.5 | 65.0 |
Solvent Effects and Conformational Changes
The surrounding solvent, typically water, plays a critical role in molecular recognition and binding. MD simulations explicitly model solvent molecules, allowing for an accurate representation of their influence on the ligand-protein complex. Water molecules can mediate interactions between the ligand and the protein or be displaced from the binding site upon ligand entry, an effect that has significant energetic consequences. researchgate.net Furthermore, these simulations capture the conformational changes that both the ligand and protein may undergo to achieve an optimal fit, a phenomenon known as "induced fit." chemrxiv.org The flexibility of the protein's binding site and the rotational freedom of the ligand's bonds are crucial for understanding the true nature of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For derivatives of this compound, QSAR models can predict the activity of new, unsynthesized analogs and provide insights into the structural features that govern their potency. nih.gov
Deriving Correlations Between Structural Features and Molecular Interaction Data
QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity (e.g., IC50 values). Descriptors can represent various physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a map might indicate that a bulkier substituent is favored in one region (sterically favorable), while an electronegative group is preferred in another (electrostatistically favorable). nih.gov The quality of a QSAR model is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
Table 3: Example of a QSAR Model Equation and Descriptors
This table presents a hypothetical QSAR model for a series of oxazolidinone derivatives.
| Parameter | Description |
|---|---|
| Model Equation | pIC50 = 0.45(LogP) - 0.21(TPSA) + 0.15*(Steric_Field_1) + 3.5 |
| Descriptors | LogP (Lipophilicity), TPSA (Topological Polar Surface Area), Steric_Field_1 (CoMFA descriptor) |
| Statistics | r² = 0.93, q² = 0.78 |
Pharmacophore Modeling and Feature-Based Design
A pharmacophore model represents the essential three-dimensional arrangement of molecular features that are necessary for a ligand to be recognized by a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and charged groups. nih.gov
By aligning a set of active molecules, common features can be identified to construct a pharmacophore hypothesis. researchgate.net This model serves as a 3D query for screening large compound libraries to find new molecules with different chemical scaffolds but the same essential features for activity. For this compound, a pharmacophore model would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic/hydrophobic feature (the fluorophenyl ring). This model can then guide the design of novel derivatives with potentially improved potency and selectivity. nih.gov
Table 4: Key Pharmacophoric Features for a Hypothetical Oxazolidinone Inhibitor
| Feature Type | Location on Moiety | Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Amino Group (-NH2) | Interaction with acidic residues (e.g., Asp, Glu) |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) | Interaction with donor residues (e.g., Asn, Gln) |
| Aromatic Ring (AR) | Fluorophenyl Group | Pi-pi stacking or hydrophobic interactions |
Mechanistic Investigations of Molecular Interactions of 3 3 Amino 4 Fluorophenyl 1,3 Oxazolidin 2 One
Elucidation of Ribosomal Target Binding Mechanisms
The primary antibacterial effect of oxazolidinones stems from their role as protein synthesis inhibitors. scirp.orgtandfonline.com They act by binding to the bacterial ribosome, specifically targeting an early phase of the translation process. tandfonline.com This interaction prevents the formation of a functional initiation complex, which is a critical step for protein synthesis to begin. scirp.orgorthobullets.com
The binding site for oxazolidinones is located on the 50S large ribosomal subunit. tandfonline.comnih.gov More specifically, the molecule binds within the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation. scirp.orgnih.gov This binding pocket is situated at the A-site of the PTC and is composed entirely of 23S ribosomal RNA (rRNA), demonstrating that rRNA is the primary target. nih.govacs.orgcambridge.org
Cryo-electron microscopy and crystallographic studies have revealed that oxazolidinones, such as linezolid (B1675486), interact with universally conserved nucleotides of the 23S rRNA. nih.govacs.org The binding of the drug stabilizes a unique and non-productive conformation of the nucleotide U2585, which is crucial for the proper functioning of the PTC. nih.gov The development of resistance to oxazolidinones is linked to point mutations in the 23S rRNA gene, particularly at positions like G2576, which further confirms this region as the primary site of drug action. tandfonline.comnih.gov
| Interacting Nucleotide (E. coli numbering) | Role in Binding/Action | Source |
|---|---|---|
| U2585 | Binding stabilizes a non-productive conformation of this nucleotide. | nih.gov |
| G2576 | Mutations at this site can confer resistance to oxazolidinones. | tandfonline.com |
| G2032 | Mutations from G to A in E. coli 23S rRNA have been shown to confer resistance. | nih.gov |
| U2113, A2114, U2118, A2119, C2153 | Residues in domain V of 23S rRNA identified as being involved in oxazolidinone binding through chemical footprinting. | cambridge.org |
Oxazolidinones inhibit protein synthesis at the initiation stage. orthobullets.com This mechanism is distinct from many other protein synthesis inhibitors that typically affect the elongation steps. The binding of the oxazolidinone molecule to the A-site of the PTC physically obstructs the correct placement of the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA). tandfonline.comacs.org
By occupying this critical space, the drug prevents the formation of the ternary complex involving the fMet-tRNA, the ribosome, and mRNA. orthobullets.com This blockade effectively halts the assembly of a functional 70S initiation complex, which is the complete ribosome ready to begin translation. scirp.orgorthobullets.com Consequently, the synthesis of proteins is prevented before the first peptide bond can even be formed. orthobullets.com While the primary effect is on initiation, this disruption can also lead to downstream effects such as frameshifting. nih.gov
| Translation Stage | Effect of Oxazolidinones | Molecular Consequence | Source |
|---|---|---|---|
| Initiation | Strongly Inhibited | Prevents binding of initiator tRNA to the P-site and formation of the 70S initiation complex. | tandfonline.comorthobullets.com |
| Elongation | Indirectly Affected | The rate of elongation can be decreased, and it may lead to frameshifting. | nih.govcambridge.org |
| Termination | Not a primary target | Studies show no direct inhibition of termination reactions. | orthobullets.com |
Interaction with Specific Enzyme Active Sites
While the primary mechanism of action for the oxazolidinone class is well-established as the inhibition of ribosomal protein synthesis, the provided outline includes potential interactions with other bacterial enzymes and receptors.
Current scientific literature focuses on the ribosomal target of oxazolidinones. Extensive searches did not yield evidence that 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one or other compounds in its class act as direct inhibitors of the bacterial enzymes InhA or FtsZ. Inhibitors of these enzymes typically belong to different chemical classes and have distinct mechanisms of action. nih.govorientjchem.orgnih.govnih.gov For example, FtsZ, a protein involved in bacterial cell division, is targeted by molecules like benzamides, while InhA, an enzyme in the mycobacterial fatty acid synthesis pathway, is the target of drugs like isoniazid (B1672263) and triclosan (B1682465) analogues. orientjchem.orgnih.govfrontiersin.org
There is no scientific evidence in the reviewed literature to suggest that this compound modulates the activity of G protein-coupled receptors such as GPR88 or the serotonin (B10506) receptor 5-HT7. These receptors are primarily involved in central nervous system functions, and their modulators belong to structurally distinct pharmacological classes. nih.govnih.govnih.gov The established activity of oxazolidinones is confined to their antibacterial effects via ribosomal inhibition.
Allosteric Modulation and Cooperative Binding Studies
The binding of oxazolidinones occurs directly within a functional center of the ribosome—the peptidyl transferase center. nih.gov Specifically, the drug occupies the A-site pocket, which is the precise location where the aminoacyl-tRNA substrate must bind for protein synthesis to proceed. acs.org This mechanism is best described as a direct steric hindrance or competitive inhibition with respect to tRNA binding. acs.org
While this binding event does induce a non-functional conformation in a key rRNA nucleotide (U2585), it does not fit the classical definition of allosteric modulation, where an inhibitor binds to a remote site to cause a conformational change at the active site. nih.gov Here, the drug's binding site directly overlaps with the substrate's binding site. Therefore, the inhibitory action is a direct blockade of a crucial step in translation, rather than an allosteric regulation of the ribosome's catalytic activity from a distance.
Ligand-Induced Conformational Changes in Target Macromolecules
The molecular interactions of oxazolidinone compounds, a class to which this compound belongs, with their primary target—the bacterial ribosome—are known to induce specific conformational changes in the target macromolecule. These structural alterations are fundamental to their mechanism of action, which involves the inhibition of bacterial protein synthesis. While direct studies on this compound are not extensively available, research on analogous oxazolidinones such as linezolid and radezolid (B1680497) provides significant insights into the ligand-induced conformational shifts within the ribosomal binding pocket.
The principal target of oxazolidinones is the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). This region is critical for peptide bond formation during protein synthesis. The binding of oxazolidinones to the A-site of the PTC obstructs the correct positioning of aminoacyl-tRNA, thereby stalling translation.
High-resolution structural studies, including cryo-electron microscopy, have revealed that the binding of oxazolidinones can stabilize distinct conformations of ribosomal RNA (rRNA) nucleotides within the PTC. Notably, the universally conserved nucleotide U2585 has been observed to adopt a specific conformation upon the binding of linezolid. This induced conformation is crucial for the inhibitory action of the drug. Another flexible nucleotide, U2506, which is involved in the proper binding of tRNA ligands at the A-site, also has its conformational flexibility restricted by the presence of an oxazolidinone.
Recent findings have further elucidated that the context of the nascent polypeptide chain can influence the binding and conformational impact of oxazolidinones. For instance, the presence of an alanine (B10760859) residue at the penultimate position of the growing peptide chain can enhance the binding of linezolid and radezolid. This is attributed to the creation of a small hydrophobic crevice by the oxazolidinone, which accommodates the alanine side chain, leading to a more stable drug-ribosome complex. This interaction can also induce a rotational shift in nucleotide A2062, bringing its exocyclic amine within hydrogen-bonding distance of the antibiotic.
The conformational changes induced by different oxazolidinone derivatives can vary, depending on the specific substitutions on the oxazolidinone core structure. These subtle differences in interaction can lead to variations in their antibacterial potency and spectrum. The table below summarizes key research findings on conformational changes induced by representative oxazolidinone compounds.
| Oxazolidinone Compound | Target Macromolecule | Key Interacting Residues/Nucleotides | Observed Conformational Changes | Method of Investigation |
|---|---|---|---|---|
| Linezolid | Bacterial Ribosome (50S subunit) | U2585, U2506, A2451, U2504 | Stabilization of a distinct conformation of U2585; restriction of U2506 flexibility. nih.gov | X-ray Crystallography nih.gov |
| Radezolid | Bacterial Ribosome (50S subunit) | A2062, Alanine of nascent chain | Creation of a hydrophobic pocket accommodating the nascent alanine side chain, leading to improved ribosome binding; induced rotation of A2062. biorxiv.org | Cryo-Electron Microscopy biorxiv.org |
| Generic Oxazolidinones | Bacterial Ribosome (50S subunit) | Domain V of 23S rRNA | Mutations in this region confer resistance, suggesting it as the primary site of interaction and conformational change. nih.gov | Genetic Mutation Analysis nih.gov |
| PNU-177553 | Bacterial Ribosome (50S subunit) | General binding to 50S subunit | The compound did not adopt a significantly different conformation when bound to the ribosome compared to its free state in solution. adelphi.edunih.gov | NMR Spectroscopy (TRNOE) adelphi.edunih.gov |
It is important to note that while the oxazolidinone core is responsible for the primary interaction with the ribosome, the specific side chains, such as the 3-amino-4-fluorophenyl group in the compound of interest, play a crucial role in modulating the binding affinity and the precise nature of the induced conformational changes. Further research specifically on this compound is necessary to delineate its exact molecular interactions and the resulting structural modifications in its target macromolecules.
Chemical Biology Applications and Probe Development Based on 3 3 Amino 4 Fluorophenyl 1,3 Oxazolidin 2 One
Development of Chemical Probes for Cellular Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological processes. By designing molecules that can selectively interact with a specific protein or pathway, researchers can elucidate biological function and validate potential drug targets. The 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one structure serves as a valuable starting point for the creation of such probes due to its inherent biological relevance and synthetically tractable nature.
The development of effective chemical probes often involves the attachment of an affinity tag or a reporter group to a core bioactive molecule. These modifications enable the detection, isolation, and identification of the molecule's cellular binding partners. The structure of this compound is well-suited for such modifications, primarily through its reactive primary amino group on the phenyl ring.
This amino group provides a chemical handle for conjugation with various functional moieties without significantly disrupting the core scaffold's interaction with its biological target. Standard bioconjugation techniques can be employed to attach:
Affinity Tags: These are small molecules or peptides that facilitate the purification and isolation of the probe along with its bound proteins. A common example is biotin (B1667282), which has an exceptionally high affinity for streptavidin, allowing for efficient pull-down assays. sb-peptide.com Other tags include the His-tag (a series of histidine residues) which can be used for purification via immobilized metal affinity chromatography. sb-peptide.com
Reporter Groups: These groups allow for the visualization and quantification of the probe within a biological system. Examples include fluorescent dyes (fluorophores), which enable researchers to track the probe's localization in cells using microscopy, or radioactive isotopes for detection through autoradiography.
The synthesis strategy typically involves reacting the amino group of this compound with a derivative of the tag or reporter that contains a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, to form a stable amide or thiourea (B124793) bond, respectively.
Table 1: Examples of Functional Groups for Probe Synthesis
| Functional Group on Probe | Reactive Partner on Tag/Reporter | Resulting Linkage |
| Primary Amine (-NH2) | NHS-ester | Amide |
| Primary Amine (-NH2) | Isothiocyanate | Thiourea |
| Primary Amine (-NH2) | Aldehyde/Ketone (reductive amination) | Secondary Amine |
This table illustrates common conjugation chemistries that can be applied to the amino group of this compound for the synthesis of chemical probes.
Once synthesized, chemical probes derived from this compound can be utilized in a variety of experiments to identify and validate their cellular targets. A primary application is in affinity-based protein profiling.
In a typical workflow, a biotinylated version of the compound is incubated with a cell lysate or live cells. The probe binds to its specific protein target(s). Subsequently, the cell lysate is passed over a column containing immobilized streptavidin. The high affinity between biotin and streptavidin captures the probe-protein complex, separating it from the thousands of other proteins in the lysate. sb-peptide.com After washing away non-specifically bound proteins, the target proteins can be eluted and identified using techniques like mass spectrometry.
This powerful approach allows for the unbiased identification of a compound's binding partners, providing crucial insights into its mechanism of action. Validating these identified targets is the next critical step, which can involve techniques such as genetic knockdown (e.g., siRNA or CRISPR) of the identified protein to see if it recapitulates the effects of the chemical probe.
Utilization as a Privileged Scaffold for Designing Novel Chemical Entities
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to a diverse range of biological targets by making relatively minor modifications to its structure. temple.edu The oxazolidinone ring system is considered one such scaffold. researchgate.nettemple.edu Its utility stems from its rigid, defined three-dimensional shape and its ability to participate in key hydrogen bonding interactions with protein targets. researchgate.net The this compound moiety, in particular, combines this privileged core with a substituted phenyl ring that allows for extensive chemical exploration to modulate potency, selectivity, and pharmacokinetic properties.
Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at discovering new, patentable chemical entities with improved properties. nih.govnih.gov
Scaffold Hopping: This involves replacing the central molecular core (the scaffold) with a structurally different one while maintaining the original orientation of key binding groups. researchgate.net For derivatives of this compound, a medicinal chemist might replace the oxazolidinone ring with other five- or six-membered heterocycles to explore new chemical space and potentially improve properties like solubility or metabolic stability.
Bioisosteric Replacement: This strategy involves substituting a functional group within the molecule with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical characteristics of the compound without making a significant change to the chemical structure. researchgate.netu-strasbg.fr For example, the fluorine atom on the phenyl ring could be replaced with a chlorine atom or a trifluoromethyl group to modulate electronic properties and binding affinity. Similarly, the amino group could be replaced with a hydroxyl or small alkyl group to alter hydrogen bonding capacity and polarity.
These strategies are powerful tools for optimizing lead compounds and navigating around existing patents. u-strasbg.fr
Table 2: Potential Bioisosteric Replacements for this compound
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Phenyl Ring | Thiophene, Pyridine, Pyrimidine (B1678525) | Alter aromaticity, polarity, and hydrogen bonding potential. |
| Fluorine Atom | Chlorine, Cyano (-CN), Trifluoromethyl (-CF3) | Modulate lipophilicity and electronic character. |
| Amino Group (-NH2) | Hydroxyl (-OH), Methyl (-CH3), Methoxy (-OCH3) | Modify hydrogen bonding capability and polarity. |
| Oxazolidinone Oxygen | Sulfur (Thio-oxazolidinone) | Alter bond angles and potential for hydrogen bonding. |
This table presents hypothetical bioisosteric replacements that medicinal chemists might explore to optimize the properties of the parent compound, based on established principles of drug design.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For the this compound scaffold, SAR exploration involves systematically modifying different parts of the molecule and assessing the impact on its activity against a specific biological target.
Key areas for modification and SAR exploration include:
Substituents on the Phenyl Ring: The position and nature of substituents on the phenyl ring are often critical for activity. The fluorine atom and the amino group in the parent structure are key features. Moving these groups to different positions (e.g., ortho, meta, para) or replacing them with other functionalities can drastically alter binding affinity and selectivity. nih.gov
The Oxazolidinone Ring: While the core ring is often essential for activity, modifications can still be explored. For instance, adding substituents at the C-5 position of the oxazolidinone ring has been a successful strategy in the development of oxazolidinone antibiotics. nih.gov
The Linkage between the Rings: The nitrogen atom of the oxazolidinone ring connects it to the phenyl group. The electronics and sterics of this linkage are crucial for maintaining the correct orientation of the phenyl ring relative to the oxazolidinone core for optimal target engagement.
By synthesizing and testing a library of analogues, researchers can build a detailed understanding of the SAR, which guides the design of more potent and selective compounds. nih.gov This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
Chemical Stability and Degradation Pathways of 3 3 Amino 4 Fluorophenyl 1,3 Oxazolidin 2 One in Vitro
Hydrolytic Stability under Varying pH Conditions
The hydrolytic stability of 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one under different pH conditions has not been specifically documented. Generally, the oxazolidinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This process could lead to the opening of the heterocyclic ring. For instance, amide hydrolysis is a known degradation pathway for β-lactam antibiotics under acidic conditions. While chemically distinct, this highlights the potential for ring cleavage in heterocyclic structures under hydrolytic stress. The rate and products of such degradation would be highly dependent on the pH and temperature.
Table 1: Hypothetical Hydrolytic Degradation Products of this compound
| Stress Condition | Potential Degradation Pathway | Hypothetical Degradation Product(s) |
|---|---|---|
| Acidic (e.g., HCl) | Hydrolysis of the oxazolidinone ring | 2-((3-Amino-4-fluorophenyl)amino)ethanol |
| Basic (e.g., NaOH) | Hydrolysis of the oxazolidinone ring | N-(2-hydroxyethyl)-3-amino-4-fluorophenylamine |
Note: The degradation products listed in this table are hypothetical and based on general chemical principles, as specific studies on this compound are not available.
Photochemical Degradation Pathways and Product Identification
Specific studies detailing the photochemical degradation of this compound are not found in the reviewed literature. For many pharmaceutical compounds, exposure to light, particularly UV radiation, can induce photodegradation. Fluoroquinolone antibiotics, for example, are known to undergo photodegradation. The presence of a fluorinated aromatic ring in this compound suggests a potential for photosensitivity. Possible photochemical reactions could include oxidation, reduction, or rearrangement of the molecule, leading to various photoproducts.
Table 2: Potential Photochemical Degradation Products of this compound
| Light Source | Potential Degradation Pathway | Hypothetical Degradation Product(s) |
|---|---|---|
| UV Light | Oxidation of the amino group | 3-(3-Nitro-4-fluorophenyl)-1,3-oxazolidin-2-one |
Note: The degradation products listed in this table are speculative due to the lack of specific photochemical studies on this compound.
Oxidative Stability and Formation of Oxidative Byproducts
The oxidative stability of this compound is not specifically detailed in available research. However, studies on other oxazolidinone-derived antibacterial agents, such as RWJ416457, have shown that this class of compounds can be susceptible to oxidative degradation. The degradation is thought to proceed via a hydrogen abstraction pathway, and the distribution of degradation products can be significantly influenced by pH. For RWJ416457, two primary oxidative degradates were identified, with their relative amounts changing under acidic, neutral, and basic conditions. nih.gov This suggests that the amino group on the phenyl ring of this compound could be a site for oxidation, potentially leading to the formation of nitroso or nitro derivatives.
Table 3: Potential Oxidative Degradation Products of this compound
| Oxidizing Agent | Potential Degradation Pathway | Hypothetical Degradation Product(s) |
|---|---|---|
| Hydrogen Peroxide | Oxidation of the amino group | 3-(3-Nitroso-4-fluorophenyl)-1,3-oxazolidin-2-one |
Note: The degradation products in this table are proposed based on the known oxidative degradation of similar compounds and are not from direct studies of this compound.
Impurity Profiling and Identification of Degradation Products
A detailed impurity profile specifically for the degradation products of this compound has not been published. Impurity profiling is a critical aspect of pharmaceutical development, and it typically involves the use of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), such as LC-MS-TOF, to separate, identify, and quantify impurities. For instance, studies on the degradation of bupropion, another heterocyclic compound, utilized LC-MS to characterize several degradation impurities formed under alkaline hydrolytic conditions. nih.gov A similar approach would be necessary to definitively identify the degradation products of this compound under various stress conditions.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| RWJ416457 |
| Bupropion |
| 2-((3-Amino-4-fluorophenyl)amino)ethanol |
| N-(2-hydroxyethyl)-3-amino-4-fluorophenylamine |
| 3-(3-Nitro-4-fluorophenyl)-1,3-oxazolidin-2-one |
Advanced Analytical Methodologies for 3 3 Amino 4 Fluorophenyl 1,3 Oxazolidin 2 One Characterization and Purity Assessment
Development of Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one. These techniques separate the target compound from process-related impurities and degradation products.
The development of a robust chromatographic method involves the systematic optimization of several parameters to achieve adequate separation (resolution) in a reasonable timeframe. For aromatic and moderately polar compounds like this compound, reversed-phase chromatography is the most common approach.
Key Method Parameters:
Stationary Phase: Octadecylsilane (C18) columns are widely used due to their versatility in separating a broad range of compounds. The choice of particle size (e.g., 5 µm for HPLC, sub-2 µm for UPLC) impacts efficiency and analysis speed. pom.go.id
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. pom.go.id A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with different polarities.
Detection: A Photo Diode Array (PDA) or UV detector is commonly used, set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.
UPLC, utilizing smaller particle-sized columns, offers significant advantages over traditional HPLC, including faster analysis times and improved resolution, which is crucial for separating closely related isomers and impurities.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 5.9) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The oxazolidinone ring system can contain chiral centers, making the separation and quantification of enantiomers a critical aspect of quality control, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov Chiral chromatography is the gold standard for determining enantiomeric purity.
This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. scas.co.jp The selection of the appropriate CSP is crucial for achieving separation.
Common Types of Chiral Stationary Phases:
Pirkle-type (brush-type) CSPs: These phases often involve π-acidic or π-basic groups that facilitate chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions. scas.co.jp
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are widely used and offer broad applicability for separating a variety of chiral compounds.
Macrocyclic glycopeptide CSPs: Phases like teicoplanin are known for their versatility in separating chiral amino acids and other amphoteric compounds. chromatographytoday.com
The mobile phase for chiral separations is often a non-polar organic solvent system, such as hexane/ethanol mixtures, used in normal-phase mode. scas.co.jp
Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomer Separation
| CSP Type | Principle of Separation | Typical Analytes |
|---|---|---|
| Polysaccharide Derivatives | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions. | Broad range of chiral compounds |
| Pirkle-type | π-π interactions, hydrogen bonding, steric hindrance. | Aromatic compounds, esters, amides |
| Ligand Exchange | Formation of diastereomeric metal complexes (e.g., with Cu²⁺). | Amino acids, hydroxy acids |
| Macrocyclic Glycopeptides | Inclusion complexation, hydrogen bonding, ionic interactions. | Amino acids, peptides, amphoteric compounds |
Once a chromatographic method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate. Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). springernature.com
Key Validation Parameters:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. pom.go.id
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) close to 1.0 indicates good linearity. pom.go.id
Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. pom.go.id
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). pom.go.id
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pom.go.id
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Common Acceptance Criterion |
|---|---|---|
| Linearity | Proportionality of signal to concentration | Correlation Coefficient (R²) ≥ 0.99 |
| Accuracy | Closeness to the true value | % Recovery typically within 98-102% |
| Precision | Agreement between repeated measurements | Relative Standard Deviation (RSD) ≤ 2% |
| Selectivity | Ability to differentiate the analyte | Resolution between peaks > 1.5 |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio ≥ 10 |
| Robustness | Insensitivity to small method changes | No significant impact on results |
Mass Spectrometry Techniques for Structural Confirmation and Impurity Detection (e.g., LC-MS/MS)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the analysis of this compound. It provides highly specific and sensitive data for structural confirmation and the detection and identification of trace-level impurities. nih.gov
In an LC-MS/MS system, the LC separates the components of the mixture, which are then ionized (e.g., via Electrospray Ionization - ESI) and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ion, which provides the molecular weight of the compound. For structural confirmation, the parent ion can be fragmented, and the resulting pattern of fragment ions (the MS/MS spectrum) serves as a "fingerprint" for the molecule. nih.govshimadzu.com This specificity is crucial for distinguishing between isomers and identifying unknown impurities.
Table 4: Hypothetical Mass Spectral Data for this compound
| Parameter | Value | Interpretation |
|---|---|---|
| Molecular Formula | C₉H₉FN₂O₂ | - |
| Monoisotopic Mass | 196.06 g/mol | Theoretical exact mass of the molecule |
| Observed [M+H]⁺ | 197.0721 | Protonated parent ion observed in positive ESI mode |
| Key MS/MS Fragments | Varies | Fragments corresponding to the loss of parts of the molecule (e.g., the oxazolidinone ring), confirming the structure. |
Spectroscopic Techniques for Quality Control and Quantitative Analysis
Spectroscopic techniques are fundamental for the quality control of this compound, providing information on its chemical structure, composition, and concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary techniques for unambiguous structure elucidation. They provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming its identity and structural integrity. The chemical shifts, splitting patterns, and integration of the signals are unique to the compound's structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amine (N-H), carbonyl (C=O), and C-F groups can confirm the presence of the key structural features of this compound.
UV-Visible Spectroscopy: This technique is often used in conjunction with HPLC for quantitative analysis. actascientific.com By measuring the absorbance of a solution at a specific wavelength, the concentration of the compound can be determined using a calibration curve, according to the Beer-Lambert law. This is essential for purity assays and content uniformity testing.
Table 5: Illustrative Spectroscopic Data for Structural Confirmation
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Signals in the aromatic region (~6.5-7.5 ppm) and aliphatic region (~3.5-4.5 ppm). | Confirms the presence of the phenyl ring and oxazolidinone ring protons. |
| ¹³C NMR | Signal for the carbonyl carbon (~155-160 ppm). | Confirms the C=O group of the oxazolidinone ring. |
| IR Spectroscopy | Absorption bands around 3300-3400 cm⁻¹ (N-H stretch), ~1750 cm⁻¹ (C=O stretch), and ~1200 cm⁻¹ (C-F stretch). | Confirms the presence of amine, carbonyl, and fluoro functional groups. |
Future Research Directions and Unexplored Avenues for 3 3 Amino 4 Fluorophenyl 1,3 Oxazolidin 2 One Research
Innovations in Asymmetric Catalysis for Oxazolidinone Synthesis
The stereochemistry of the oxazolidinone core is critical for its biological activity. Consequently, the development of efficient and highly selective asymmetric synthetic methods is paramount. While traditional methods like the use of chiral auxiliaries have been successful, future research should focus on more sophisticated catalytic approaches that offer higher efficiency, atom economy, and scalability. nih.govrsc.org
Key areas for innovation include:
Transition Metal Catalysis: The use of rhodium and palladium complexes with chiral ligands has shown promise in the asymmetric synthesis of related heterocyclic compounds. researchgate.netmdpi.com Future efforts could explore novel catalyst systems, such as those based on earth-abundant metals like copper or iron, for the enantioselective cyclization reactions that form the oxazolidinone ring. For instance, developing catalytic asymmetric diamination of olefins or intramolecular cyclization of N-alkenyl ureas could provide direct and efficient routes to chiral oxazolidinones. mdpi.com
Organocatalysis: Chiral organocatalysts offer a metal-free alternative, reducing the risk of metal contamination in the final product. Research into bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously could lead to highly enantioselective and diastereoselective syntheses of functionalized oxazolidinones.
Biocatalysis: The use of enzymes (e.g., lipases, hydrolases) for the kinetic resolution of racemic intermediates or for the direct asymmetric synthesis of the oxazolidinone core is a largely unexplored but promising avenue. Directed evolution of enzymes could be employed to tailor their selectivity and reactivity for specific substrates related to 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one.
| Catalytic Approach | Potential Advantages | Research Focus |
| Transition Metal Catalysis | High efficiency, excellent stereocontrol. | Development of novel chiral ligands; use of earth-abundant metals. researchgate.netmdpi.com |
| Organocatalysis | Metal-free, environmentally benign. | Design of bifunctional catalysts for enhanced selectivity. |
| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme screening and directed evolution for specific substrates. |
Application of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov For the this compound scaffold, these computational tools can be leveraged to explore vast chemical spaces and predict the properties of novel derivatives. nih.govmdpi.com
Future applications include:
Generative Models: Deep learning models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing libraries of oxazolidinone-containing compounds to generate novel molecular structures with desired properties. nih.gov This allows for the de novo design of compounds with optimized activity, selectivity, and pharmacokinetic profiles.
Predictive Modeling: ML algorithms can build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.com These models can predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual derivatives of the core scaffold, prioritizing the most promising candidates for synthesis and testing.
Scaffold Hopping and Optimization: AI can identify alternative scaffolds that mimic the key pharmacophoric features of the oxazolidinone ring but possess different physicochemical properties. researchgate.net This can lead to the discovery of novel intellectual property and compounds with improved drug-like characteristics.
Advanced Biophysical Techniques for Real-time Molecular Interaction Studies
A deep understanding of how a compound interacts with its biological target is crucial for rational drug design. While traditional methods provide valuable data, advanced biophysical techniques can offer unprecedented, real-time insights into the dynamics and thermodynamics of molecular recognition. biophysics.orgnih.gov
Techniques to be explored for derivatives of this compound include:
Surface Plasmon Resonance (SPR): SPR allows for the label-free, real-time measurement of binding kinetics (association and dissociation rates) and affinity. nih.govnuvisan.com This can be used to characterize the interaction of oxazolidinone derivatives with their protein targets in detail.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile (enthalpy, entropy, and stoichiometry) of the interaction. nih.govnuvisan.com This information is invaluable for understanding the driving forces behind binding and for optimizing lead compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can identify the specific parts of a molecule that are in close contact with its target protein. nuvisan.com This provides structural information about the binding mode and can guide further optimization.
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes, cryo-EM can provide high-resolution structural information of the compound bound to its target, revealing the precise binding site and conformational changes induced upon binding. ul.ie
| Technique | Information Provided | Application in Oxazolidinone Research |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (KD). nuvisan.com | Characterizing target engagement and residence time. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS), affinity (KD), stoichiometry (n). nuvisan.com | Understanding the driving forces of binding for lead optimization. |
| Nuclear Magnetic Resonance (NMR) | Binding epitope mapping, structural details of interaction. nuvisan.com | Guiding structure-activity relationship (SAR) studies. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the compound-target complex. ul.ie | Visualizing the precise binding mode in large molecular assemblies. |
Exploration of Non-Ribosomal Molecular Targets for Chemical Biology Probes
While oxazolidinones are famously known as ribosome-targeting antibiotics, their privileged scaffold is capable of interacting with a diverse range of biological targets. A significant future avenue is the development of derivatives of this compound as chemical probes to explore non-ribosomal targets. nih.gov
This involves:
Target Identification: Employing chemoproteomic approaches, such as affinity-based protein profiling (AfBPP), to identify novel protein targets that interact with the oxazolidinone scaffold. This can uncover unexpected biological functions and new therapeutic opportunities.
Probe Development: Synthesizing derivatives that incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a photoreactive group to enable target identification and validation. These chemical probes are essential tools for studying protein function in a cellular context. nih.gov
Phenotypic Screening: Conducting high-content phenotypic screens with a library of diverse oxazolidinone derivatives to identify compounds that induce interesting cellular phenotypes. The subsequent target deconvolution can reveal novel mechanisms of action and previously "undruggable" targets. rsc.org
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding of Compound Effects at the Molecular Level
The biological effect of a compound is rarely limited to its primary target. A systems-level understanding requires integrating data from multiple "omics" layers. nih.gov This holistic approach can reveal the broader impact of an oxazolidinone derivative on cellular networks, identify biomarkers of response, and uncover potential off-target effects. mixomics.orgelifesciences.org
Future research should focus on:
Transcriptomics (RNA-seq): Analyzing changes in gene expression profiles in response to compound treatment to understand the downstream signaling pathways that are modulated.
Proteomics: Quantifying changes in the cellular proteome to identify proteins whose expression or post-translational modifications are altered, providing insights into the compound's mechanism of action.
Metabolomics: Studying the global changes in metabolite levels to understand the compound's impact on cellular metabolism and biochemical pathways.
Data Integration: Using advanced bioinformatics and computational tools to integrate these multi-omics datasets. mdpi.com This can reveal complex molecular signatures and networks that are perturbed by the compound, offering a comprehensive view of its cellular effects and potentially identifying novel therapeutic strategies. nih.gov
Q & A
Q. What are the standard synthetic routes for 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated aniline precursors with carbonyl reagents. For optimization, vary solvents (e.g., DMF, THF), catalysts (e.g., p-toluenesulfonic acid), and temperature (80–120°C). Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and validate structure via H/C NMR and X-ray crystallography for stereochemical confirmation .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Confirm molecular weight via high-resolution mass spectrometry (HRMS). Structural elucidation requires F NMR to verify fluorine positioning and IR spectroscopy to identify oxazolidinone carbonyl stretches (~1750 cm). Cross-validate crystallographic data with density functional theory (DFT) calculations to resolve ambiguities .
Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?
- Methodological Answer : Standardize protocols by documenting exact stoichiometry, reaction time, and purification steps. Use inert atmospheres (N/Ar) to prevent oxidation of the amino group. For derivatives, employ regioselective protection/deprotection strategies (e.g., Boc protection of the amine) and characterize intermediates via H NMR after each step .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data during structural analysis?
- Methodological Answer : Contradictions (e.g., unexpected splitting in H NMR) may arise from dynamic rotational isomerism or impurities. Perform variable-temperature NMR to identify conformational changes. Compare experimental data with computational models (e.g., Gaussian09 with B3LYP/6-31G* basis set) to predict splitting patterns. Validate via X-ray crystallography for absolute configuration .
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Use a randomized block design with split-plot arrangements. Assign compound concentrations (e.g., 0.1–100 µM) as main plots, cell lines (e.g., HEK293, HeLa) as subplots, and replicate assays (n=4) to account for variability. Measure IC values via MTT assays and analyze dose-response curves using nonlinear regression (GraphPad Prism) .
Q. What methodologies are recommended for studying the environmental fate of this compound?
- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions. Quantify degradation products via LC-MS/MS. Assess photostability using a solar simulator (λ > 290 nm) and monitor half-life. For ecotoxicology, use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes). Simulate reaction pathways using DFT to identify transition states and rate-limiting steps. Validate models by correlating computed activation energies with experimental kinetic data .
Q. What strategies enable stereocontrol in synthesizing chiral analogs of this oxazolidinone?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). For dynamic kinetic resolution, employ transition-metal catalysts (e.g., Ru-BINAP) to bias stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
